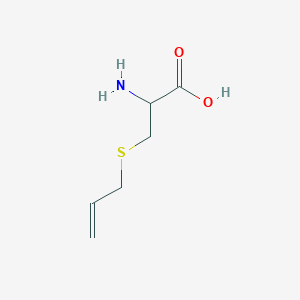

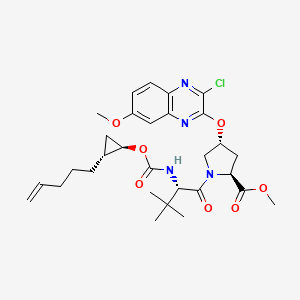

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid

Vue d'ensemble

Description

Le Thalidomide-5-COOH est un dérivé de la thalidomide, un composé historiquement connu pour ses effets tératogènes, mais qui a ensuite été réutilisé pour ses bienfaits thérapeutiques. Le Thalidomide-5-COOH est principalement utilisé comme ligand de la céréblon dans le recrutement de la protéine CRBN, qui est cruciale pour la formation de chiméras ciblant la protéolyse (PROTAC) .

Mécanisme D'action

Target of Action

It is described as a functionalized cereblon ligand . Cereblon is a protein that serves as a primary target for thalidomide and its analogs, which are used in the treatment of multiple myeloma and other diseases .

Mode of Action

As a cereblon ligand, it likely binds to cereblon, modulating its activity . This can lead to various downstream effects, including the ubiquitination and subsequent degradation of certain proteins .

Biochemical Pathways

Cereblon, the target of this compound, is involved in several biological processes, including limb outgrowth, neuronal development, and the response to dna damage . By modulating cereblon activity, this compound could potentially influence these processes.

Result of Action

By modulating cereblon activity, it could potentially influence a variety of cellular processes, including protein homeostasis .

Analyse Biochimique

Biochemical Properties

It is known that this compound can be used as a functionalized cereblon ligand for the development of Thalidomide-based PROTACs . This suggests that it may interact with enzymes, proteins, and other biomolecules in the context of protein degradation pathways.

Molecular Mechanism

As a potential cereblon ligand, it may bind to this protein and modulate its activity . This could lead to changes in protein degradation, which could in turn influence gene expression and cellular function.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Thalidomide-5-COOH implique la modification de la molécule de thalidomide pour introduire un groupe acide carboxylique. Cela peut être réalisé par diverses voies synthétiques, y compris l'utilisation de groupes protecteurs et de techniques de fonctionnalisation sélective. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir que le produit souhaité est obtenu avec une grande pureté .

Méthodes de production industrielle

La production industrielle du Thalidomide-5-COOH suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique l'utilisation de solvants et de réactifs de qualité industrielle, ainsi que des techniques de purification avancées telles que la cristallisation et la chromatographie pour atteindre les niveaux de pureté requis pour les applications pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

Le Thalidomide-5-COOH subit diverses réactions chimiques, notamment :

Oxydation : Le groupe acide carboxylique peut être oxydé pour former différents dérivés.

Réduction : Le composé peut être réduit pour former des alcools ou d'autres formes réduites.

Substitution : Le groupe acide carboxylique peut être substitué par d'autres groupes fonctionnels pour créer de nouveaux dérivés.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium aluminium et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement effectuées à des températures et des pressions contrôlées pour assurer des rendements et une pureté élevés .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la thalidomide avec différents groupes fonctionnels, qui peuvent être utilisés pour des recherches et des développements supplémentaires en chimie médicinale .

Applications de la recherche scientifique

Le Thalidomide-5-COOH a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme élément de construction pour la synthèse de nouveaux composés et comme ligand en chimie de coordination.

Biologie : Utilisé dans l'étude des voies de dégradation des protéines et le développement de PROTAC.

Médecine : Étudié pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies, notamment le cancer et les maladies auto-immunes.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme outil de recherche dans la découverte de médicaments

Mécanisme d'action

Le Thalidomide-5-COOH exerce ses effets en se liant à la protéine céréblon, un récepteur de reconnaissance du substrat pour le complexe ubiquitine ligase E3 Cullin 4 RING (CRL4). Cette liaison modifie la spécificité du substrat de la céréblon, conduisant au recrutement et à la dégradation des substrats non natifs. Ce mécanisme est crucial pour la formation de PROTAC, qui sont utilisés pour dégrader sélectivement les protéines cibles .

Applications De Recherche Scientifique

Thalidomide-5-COOH has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of new compounds and as a ligand in coordination chemistry.

Biology: Employed in the study of protein degradation pathways and the development of PROTACs.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and autoimmune disorders.

Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery

Comparaison Avec Des Composés Similaires

Composés similaires

Lénidomide : Un autre dérivé de la thalidomide avec des propriétés de liaison similaires à la céréblon, mais des applications thérapeutiques différentes.

Pomalidomide : Un dérivé de la thalidomide avec une puissance accrue et des effets pharmacologiques différents.

Iberdomide : Un nouveau dérivé avec une efficacité améliorée et des effets secondaires réduits par rapport à la thalidomide

Unicité

Le Thalidomide-5-COOH est unique en raison de sa fonctionnalisation spécifique avec un groupe acide carboxylique, ce qui lui permet d'être utilisé dans la formation de PROTAC. Cela en fait un outil précieux dans l'étude de la dégradation des protéines et le développement de nouveaux agents thérapeutiques .

Propriétés

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O6/c17-10-4-3-9(11(18)15-10)16-12(19)7-2-1-6(14(21)22)5-8(7)13(16)20/h1-2,5,9H,3-4H2,(H,21,22)(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBCNIAUDQMKRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216805-11-6 | |

| Record name | 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3418169.png)

![rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B3418196.png)